![molecular formula C8H8FNO3 B2415666 3-Amino-2-fluoro-4-methoxybenzoic acid CAS No. 1785489-75-9](/img/structure/B2415666.png)
3-Amino-2-fluoro-4-methoxybenzoic acid
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Overview
Description
“3-Amino-2-fluoro-4-methoxybenzoic acid” is likely a derivative of benzoic acid, which is a type of aromatic carboxylic acid. It’s likely to be used as a building block in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “3-Amino-2-fluoro-4-methoxybenzoic acid” are not available, similar compounds like “3-Fluoro-4-methoxybenzoic acid” can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .Molecular Structure Analysis
The molecular structure of “3-Amino-2-fluoro-4-methoxybenzoic acid” would likely include a benzene ring (due to the “benzoic acid” part of the name), a carboxylic acid group (-COOH), an amino group (-NH2), a fluorine atom, and a methoxy group (-OCH3) .Chemical Reactions Analysis
Again, while specific reactions involving “3-Amino-2-fluoro-4-methoxybenzoic acid” are not available, similar compounds can undergo various reactions. For example, “3-Fluoro-4-methoxybenzoic acid” can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-fluoro-4-methoxybenzoic acid” would depend on its molecular structure. For instance, “3-Fluoro-4-methoxybenzoic acid” has a molecular weight of 170.14 g/mol and a melting point of 211-213 °C .Scientific Research Applications
Synthesis and Material Chemistry
3-Amino-2-fluoro-4-methoxybenzoic acid is involved in various synthesis processes and material chemistry applications. For instance, it has been used as an intermediate in the synthesis of amisulpride, a significant compound in pharmaceutical preparations. The synthesis process involves several stages, including methylation, reaction with potassium thiocyanate, ethylation, and final oxidation, showcasing the compound's versatility in complex chemical reactions (Wang Yu, 2008). Additionally, its derivatives have been studied for their thermodynamic properties, such as vapor pressures and enthalpies of sublimation, providing valuable data for chemical engineering and material science applications (M. Monte, A. R. Almeida, M. Matos, 2010).
Chemical Analysis and Characterization
Research has also focused on the structural analysis and characterization of compounds related to 3-Amino-2-fluoro-4-methoxybenzoic acid. For example, studies have been conducted on the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, with the chemical structure confirmed by methods like IR, 1H NMR, and MS (Wang Yu, 2008). These findings are crucial for the development and validation of novel compounds in the field of synthetic chemistry.
Biochemistry and Medicinal Chemistry
In medicinal chemistry, 3-Amino-2-fluoro-4-methoxybenzoic acid-related compounds have shown potential. For instance, a study highlights the synthesis of 2-amino-4-(2-fluorophenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride and its isomer, demonstrating their potential anti-inflammatory activity and improved solubility, which are essential attributes for pharmaceutical applications (Yue Sun, Zhong-Fei Gao, Chunhua Wang, Guige Hou, 2019).
Environmental and Material Applications
The compound and its derivatives have also found applications in environmental and material sciences. A study on polyaniline-3-amino-4-methoxybenzoic acid (PANI–AMB) copolymers revealed their high adsorption capacity for Pd(II), making them useful in the separation and recovery of valuable metals from automotive catalysts (Lijiang Zhong, Zhang Jinyan, Q. Zhang, Chen Muhan, Zhangjie Huang, 2017).
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, including fischer esterification affording esters with ligustrazine moiety for the treatment of alzheimer’s disease .
Mode of Action
The fluoride substituent in 3-Amino-2-fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can react with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group spontaneously in an acidic condition or enzymatically by an ATP-dependent process .
Action Environment
This compound presents an interesting area for future research, particularly in the context of developing treatments for Alzheimer’s disease .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-2-fluoro-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDWRGRDBYVCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-fluoro-4-methoxybenzoic acid |
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